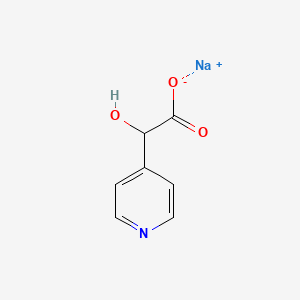

Sodium 2-hydroxy-2-(pyridin-4-yl)acetate

Description

Contextualization within Pyridine (B92270) Heterocycle Chemistry

Pyridine is a six-membered aromatic heterocycle containing one nitrogen atom. libretexts.org This nitrogen atom imparts distinct chemical properties that differ from its carbocyclic analog, benzene (B151609). nih.gov The lone pair of electrons on the nitrogen atom is not part of the aromatic system, which makes pyridine basic and capable of forming hydrogen bonds. libretexts.orgnih.gov This feature is crucial in medicinal chemistry as it can enhance the pharmacokinetic properties of drug candidates. nih.govnih.gov

The pyridine ring is a "privileged scaffold," meaning it is a structural framework that appears in a wide range of biologically active compounds, including many FDA-approved drugs. nih.govrsc.org Its ability to be easily functionalized at various positions allows for the creation of diverse molecular structures with tailored biological activities. nih.gov Pyridine derivatives have found applications as anticancer, central nervous system-acting, and antimicrobial agents. nih.govrsc.org The incorporation of a pyridine nucleus can also improve the water solubility of pharmaceutical molecules. nih.gov

Importance of α-Hydroxy Carboxylic Acid Scaffolds in Synthetic Chemistry

The α-hydroxy carboxylic acid motif, which consists of a carboxylic acid with a hydroxyl group on the adjacent carbon, is a critical functional group in organic and medicinal chemistry. nih.govnih.gov This structural unit is found in numerous natural products and serves as a versatile chiral precursor for the synthesis of more complex molecules. nih.gov

The presence of both a hydroxyl and a carboxylic acid group allows for a wide range of chemical modifications. nih.gov A key feature of this scaffold is its ability to chelate metal ions, a property exploited in the design of enzyme inhibitors. nih.govacs.org For instance, the α-hydroxy carboxylic acid fragment is crucial for the activity of inhibitors targeting dihydroxyacid dehydratase (DHAD), an essential enzyme in plants, by coordinating with metal ions in the enzyme's active site. nih.gov This ability to interact with biological targets makes the α-hydroxy acid scaffold a valuable component in the development of new therapeutic agents and agrochemicals. nih.govresearchgate.net

Rationale for Academic Investigation of Sodium 2-hydroxy-2-(pyridin-4-yl)acetate

The parent acid, 2-hydroxy-2-(pyridin-4-yl)acetic acid, and its derivatives are investigated for their potential biological activities. nih.gov The sodium salt form enhances water solubility, which is an advantageous property for both chemical reactions in aqueous media and for potential biological studies. The compound serves as a model system to understand the interplay between these two important functional groups and as a building block for constructing more complex molecules with potential applications in medicinal and materials chemistry. ontosight.airesearchgate.net

Compound Data

| Compound Name |

| This compound |

| 2-hydroxy-2-(pyridin-4-yl)acetic acid |

| Pyridine |

| Benzene |

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 2839138-92-8 |

| Molecular Formula | C₇H₆NNaO₃ |

| InChI Key | XPSRPNOQWMAZRA-UHFFFAOYSA-M |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C7H6NNaO3 |

|---|---|

Molecular Weight |

175.12 g/mol |

IUPAC Name |

sodium;2-hydroxy-2-pyridin-4-ylacetate |

InChI |

InChI=1S/C7H7NO3.Na/c9-6(7(10)11)5-1-3-8-4-2-5;/h1-4,6,9H,(H,10,11);/q;+1/p-1 |

InChI Key |

XPSRPNOQWMAZRA-UHFFFAOYSA-M |

Canonical SMILES |

C1=CN=CC=C1C(C(=O)[O-])O.[Na+] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for Sodium 2-hydroxy-2-(pyridin-4-yl)acetate and Analogues

Traditional synthetic pathways provide reliable methods for the preparation of α-hydroxy-α-arylacetates and their derivatives. These routes often involve multi-step sequences that have been refined over time.

Strecker-Type Reaction Modifications

The Strecker synthesis, historically a method for producing α-amino acids, can be modified to yield α-hydroxy acids. wikipedia.org The classical reaction involves the treatment of an aldehyde with ammonia (B1221849) and cyanide, followed by hydrolysis of the resulting α-aminonitrile. wikipedia.orgmasterorganicchemistry.com

A key modification for the synthesis of 2-hydroxy-2-(pyridin-4-yl)acetic acid involves replacing the ammonia with an acidic or aqueous medium. In this variant, pyridine-4-carbaldehyde is treated with a cyanide source, such as sodium cyanide (NaCN) or trimethylsilyl (B98337) cyanide (TMSCN), to form an intermediate α-hydroxynitrile (cyanohydrin). masterorganicchemistry.comresearchgate.net Subsequent hydrolysis of the nitrile group under acidic or basic conditions yields the desired α-hydroxy carboxylic acid. nrochemistry.com The sodium salt is then readily formed by neutralization with a sodium base.

Table 1: Comparison of Cyanide Sources in Modified Strecker-Type Reactions

| Cyanide Source | Reaction Conditions | Advantages | Disadvantages |

|---|---|---|---|

| NaCN/KCN | Aqueous, often buffered | Inexpensive, readily available | Highly toxic, requires careful handling, tedious work-up |

| TMSCN | Anhydrous, often with a Lewis acid catalyst | Higher reactivity, soluble in organic solvents, milder conditions | More expensive, moisture-sensitive |

This method is versatile and can be applied to a range of substituted pyridine (B92270) aldehydes to produce various analogues. Asymmetric variants of the Strecker reaction have also been developed, employing chiral catalysts or auxiliaries to produce enantiomerically enriched α-hydroxy acids. researchgate.net

Condensation and Esterification Approaches

Condensation reactions provide a direct route to the carbon skeleton of pyridylacetic acid derivatives. nih.govresearchgate.net A common approach involves the condensation of pyridine-4-carbaldehyde with a suitable nucleophile. For instance, the reaction of pyridine-4-carbaldehyde with a cyanide source leads to the formation of the corresponding cyanohydrin, 2-hydroxy-2-(pyridin-4-yl)acetonitrile. This intermediate can then be hydrolyzed to the carboxylic acid.

Esterification is a crucial subsequent step for producing analogues. Standard methods for the esterification of pyridine carboxylic acids, such as Fischer-Speier esterification, involve reacting the acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid. google.com However, this can require rigorous purification to remove the acid catalyst. google.com Alternative methods utilize catalysts that are more easily separated or can be reused. google.com For example, reacting the pyridine carboxylic acid with a water-immiscible alcohol in the presence of a strong acid salt of the corresponding ester can serve as an effective catalytic system. google.com

A versatile three-component synthesis has been reported for substituted pyridylacetic acid derivatives, which utilizes the dual reactivity of Meldrum's acid derivatives. nih.govresearchgate.net This approach involves the initial substitution on activated pyridine-N-oxides, followed by nucleophilic ring-opening and decarboxylation. nih.gov

Organometallic Reagent-Based Syntheses

Organometallic reagents, such as Grignard and organolithium compounds, offer a powerful method for forming the key carbon-carbon bond. chemtube3d.com The synthesis typically begins with the preparation of a 4-pyridyl organometallic species from a corresponding 4-halopyridine (e.g., 4-bromopyridine (B75155) or 4-chloropyridine). researchgate.net

This highly nucleophilic reagent can then react with a suitable electrophile. One common strategy is the carboxylation of the organometallic reagent using carbon dioxide (CO2), which, after an acidic workup, yields pyridin-4-ylcarboxylic acid. masterorganicchemistry.com To obtain the target α-hydroxy acid, the 4-pyridyl Grignard or organolithium reagent can be reacted with an α-ketoester, such as diethyl oxalate (B1200264). This reaction initially forms an α-keto intermediate which is then further attacked by a second equivalent of the organometallic reagent. A more controlled approach involves reacting the 4-pyridyl organometallic reagent with an oxalate derivative at low temperatures to favor the formation of the 2-keto-2-(pyridin-4-yl)acetate ester, which is then reduced to the desired 2-hydroxy derivative.

Table 2: Common Electrophiles for Reaction with 4-Pyridyl Organometallic Reagents

| Electrophile | Intermediate Product | Final Product (after subsequent steps) |

|---|---|---|

| Carbon Dioxide (CO₂) | Pyridine-4-carboxylic acid | - |

| Diethyl oxalate | Ethyl 2-keto-2-(pyridin-4-yl)acetate | Ethyl 2-hydroxy-2-(pyridin-4-yl)acetate |

| Glyoxylic acid | 2-Hydroxy-2-(pyridin-4-yl)acetic acid | 2-Hydroxy-2-(pyridin-4-yl)acetic acid |

These reactions must be carried out under anhydrous conditions, as organometallic reagents are strong bases and are readily quenched by protic solvents like water or alcohols. leah4sci.com

Novel and Sustainable Synthetic Strategies

In line with the growing emphasis on environmentally friendly chemical processes, new synthetic routes are being developed that minimize waste, reduce energy consumption, and utilize renewable resources.

Green Chemistry Principles in Synthesis of Pyridin-4-yl Acetate (B1210297) Derivatives

The principles of green chemistry are increasingly being applied to the synthesis of pyridine-containing compounds. citedrive.comnih.gov These strategies aim to improve the efficiency and environmental profile of chemical manufacturing. researchgate.net

Key green approaches applicable to the synthesis of pyridin-4-yl acetate derivatives include:

Use of Green Solvents: Replacing traditional volatile organic compounds (VOCs) with more environmentally benign solvents like water, supercritical fluids, or ionic liquids can significantly reduce pollution.

Catalysis: Employing recyclable solid acid catalysts or other heterogeneous catalysts can simplify product isolation and minimize waste compared to stoichiometric reagents. researchgate.net

Alternative Energy Sources: Microwave irradiation and ultrasonication can often accelerate reaction rates, leading to shorter reaction times, lower energy consumption, and improved yields compared to conventional heating. nih.gov

For instance, a one-pot synthesis could involve the reaction of pyridine-4-carbaldehyde, a cyanide source, and subsequent hydrolysis in an aqueous medium, potentially catalyzed by a recyclable solid acid, to directly yield the target compound.

Biocatalytic and Chemoenzymatic Pathways

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations with high selectivity and under mild conditions. nih.gov Chemoenzymatic routes combine the advantages of both chemical and biological catalysts. manchester.ac.uk These approaches are particularly valuable for producing chiral compounds with high enantiomeric purity. researchgate.netresearchgate.net

For the synthesis of chiral 2-hydroxy-2-(pyridin-4-yl)acetate, several biocatalytic strategies can be envisioned:

Nitrile Hydratase/Amidase Systems: The cyanohydrin intermediate, 2-hydroxy-2-(pyridin-4-yl)acetonitrile, can be converted to the corresponding amide by a nitrile hydratase, followed by hydrolysis to the carboxylic acid by an amidase. This enzymatic cascade avoids the harsh conditions often required for chemical hydrolysis.

Oxidoreductase-Mediated Reduction: An α-keto acid precursor, pyridin-4-ylglyoxylic acid, can be asymmetrically reduced to the (R)- or (S)-2-hydroxy acid using a ketoreductase (KRED) or an alcohol dehydrogenase. nih.gov This method is highly effective for producing enantiomerically pure products. The necessary cofactor (e.g., NADH or NADPH) is typically regenerated in situ using a secondary enzyme system. nih.gov

Hydroxylation of Pyridylacetic Acid: A direct regioselective hydroxylation of pyridin-4-ylacetic acid at the α-position could potentially be achieved using specific hydroxylase enzymes, such as those found in certain bacterial strains capable of metabolizing pyridine derivatives. nih.gov

These enzymatic methods offer a sustainable alternative to traditional chemical synthesis, often resulting in higher purity, less waste, and milder reaction conditions. unimi.itnih.govresearchgate.net

Derivatization and Structural Modifications of this compound

The chemical structure of this compound offers multiple sites for functionalization, including the carboxylate group, the hydroxyl group, and the pyridine ring. This allows for a wide range of derivatization and structural modifications to be performed, leading to a diverse library of related compounds with potentially new properties and applications.

The carboxylate group of this compound is a key functional handle for derivatization through esterification and amidation reactions.

Esterification can be achieved by reacting the corresponding carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or a solid-supported acid like Dowex H+. google.comnih.gov The use of a recyclable catalyst like Dowex H+ aligns with the principles of green chemistry. nih.gov The reaction typically involves refluxing the carboxylic acid with the alcohol, and the resulting ester can be isolated after workup. google.com A variety of alcohols, from simple alkanols to more complex structures, can be employed to generate a diverse range of esters.

Amidation involves the reaction of the carboxylic acid with an amine to form an amide bond. This transformation can be facilitated by activating the carboxylic acid, for instance, by converting it to an acid chloride using thionyl chloride, followed by reaction with the desired amine. sapub.org Alternatively, direct amidation can be achieved using coupling agents or through catalytic methods. A notable green and atom-economical approach is the use of boric acid as a catalyst, which allows for the direct condensation of carboxylic acids and amines with the removal of water, often under azeotropic conditions. orgsyn.org This method is applicable to a wide range of amines, including less nucleophilic aromatic amines. orgsyn.org A three-component synthesis strategy for pyridylacetic acid derivatives has also been reported, where an intermediate is treated with various amines under microwave heating to yield the corresponding amides in good yields. nih.govresearchgate.net

| Reaction Type | Reagents and Conditions | Product Type | Key Features |

|---|---|---|---|

| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄, Dowex H+) | Ester | Versatile, can use recyclable catalysts. |

| Amidation (via Acid Chloride) | 1. SOCl₂ 2. Amine | Amide | Traditional, high-yielding method. |

| Amidation (Catalytic) | Amine, Boric Acid Catalyst, Toluene (reflux) | Amide | Atom-economical, environmentally friendly. orgsyn.org |

| Amidation (Microwave) | Amine, Toluene, 200°C (microwave) | Amide | Rapid synthesis, good yields with various amines. nih.gov |

The secondary hydroxyl group in this compound is another site for chemical modification, primarily through oxidation and etherification reactions.

Oxidation of the secondary alcohol to a ketone would yield Sodium 2-oxo-2-(pyridin-4-yl)acetate. This transformation can be accomplished using a variety of oxidizing agents. wikipedia.org Common laboratory reagents for this purpose include chromium(VI)-based reagents like Collins reagent (CrO₃(pyridine)₂) in dichloromethane, which is known for the selective oxidation of primary and secondary alcohols. wikipedia.org Another powerful oxidizing agent is potassium permanganate (B83412) (KMnO₄), which can oxidize secondary alcohols to ketones, typically in an alkaline aqueous solution, sometimes with an organic co-solvent like pyridine or acetone (B3395972) to improve solubility. wikipedia.org It is important to note that the choice of oxidant must be made carefully to avoid over-oxidation or unwanted side reactions with other functional groups in the molecule. wikipedia.org

Etherification of the hydroxyl group can be achieved through methods such as the Williamson ether synthesis. This reaction involves deprotonating the alcohol to form an alkoxide ion, which then acts as a nucleophile to displace a halide from an alkyl halide, forming an ether. ncerthelp.com The choice of base and solvent is crucial for the success of this reaction, with sodium hydride often used as a strong base to generate the alkoxide.

| Reaction Type | Reagents and Conditions | Product Functional Group | Notes |

|---|---|---|---|

| Oxidation | CrO₃(pyridine)₂, CH₂Cl₂ | Ketone | Selective for primary and secondary alcohols. wikipedia.org |

| Oxidation | KMnO₄, aq. NaOH | Ketone | Strong oxidant, potential for side reactions. wikipedia.org |

| Etherification | 1. NaH 2. Alkyl halide (R-X) | Ether | Classic Williamson ether synthesis. ncerthelp.com |

The pyridine ring in this compound can undergo modifications, although it is generally less reactive towards electrophilic substitution than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. gcwgandhinagar.comyoutube.com

Electrophilic Aromatic Substitution on an unsubstituted pyridine ring is difficult and, when it does occur, the electrophile typically attacks the 3-position. gcwgandhinagar.comaklectures.comslideshare.net This is because the intermediates formed from attack at the 2- or 4-positions are significantly destabilized. gcwgandhinagar.com To facilitate substitution at the 4-position, where the hydroxyacetate group is located, a common strategy is to first convert the pyridine to a pyridine-N-oxide . gcwgandhinagar.comyoutube.com The N-oxide group activates the pyridine ring, particularly at the 2- and 4-positions, towards electrophilic attack. gcwgandhinagar.com Following the substitution reaction, the N-oxide can be removed by deoxygenation to regenerate the pyridine ring.

N-Oxidation itself is a useful modification. Pyridine can be oxidized to pyridine-N-oxide using oxidizing agents like hydrogen peroxide. youtube.com The resulting N-oxide can then be used in subsequent reactions. For instance, pyridine-N-oxides can be used in a three-component synthesis to introduce a substituted acetic acid moiety at the 4-position, which is a route to synthesizing the parent compound itself. nih.gov

The carbon atom bearing the hydroxyl and carboxylate groups in this compound is a stereocenter. The synthesis of enantiomerically pure forms of this compound is of significant interest, and this can be achieved through the use of chiral auxiliaries or asymmetric catalysis.

A chiral auxiliary is a chiral compound that is temporarily incorporated into a substrate to control the stereochemical outcome of a subsequent reaction. nih.gov After the desired stereoselective transformation, the auxiliary can be removed. For the synthesis of chiral α-hydroxy acids, chiral oxazolidinones have been employed as effective auxiliaries. nih.govnih.gov For example, an achiral acyl group attached to a chiral oxazolidinone can undergo highly diastereoselective aldol (B89426) reactions with aldehydes to produce aldol products with high optical purity. nih.gov The chiral auxiliary can then be cleaved under mild conditions to yield the desired chiral α-hydroxy acid. nih.gov

Advanced Structural Elucidation and Electronic Properties

Single-Crystal X-ray Diffraction Analysis of Sodium 2-hydroxy-2-(pyridin-4-yl)acetate and its Salts/Derivatives

No publicly accessible single-crystal X-ray diffraction data for this compound could be located. This information is crucial for a definitive analysis of its solid-state structure. Typically, such an analysis would provide precise insights into the arrangement of atoms and molecules within the crystal.

Crystalline Packing and Lattice Architecture

Information on the crystalline packing and lattice architecture, which would describe the three-dimensional arrangement of the sodium cations and the 2-hydroxy-2-(pyridin-4-yl)acetate anions, is unavailable. This would typically include details on intermolecular interactions such as hydrogen bonding involving the hydroxyl and carboxylate groups, and potential π-π stacking of the pyridine (B92270) rings.

Bond Lengths, Bond Angles, and Torsional Angles Analysis

A quantitative analysis of bond lengths, bond angles, and torsional angles is contingent on the availability of crystallographic data. Such data would confirm the molecular geometry, including the planarity of the pyridine ring and the stereochemistry of the chiral center at the alpha-carbon.

Detailed Spectroscopic Investigations (Beyond Basic Identification)

While basic spectroscopic data may exist in commercial or proprietary databases for compound identification, in-depth spectroscopic investigations focused on the conformational and electronic structure of this compound are not found in peer-reviewed literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Structure

Detailed 1H and 13C NMR spectral assignments, coupling constants, and advanced NMR studies (such as NOESY or ROESY for conformational analysis) for this compound are not available. Such studies would be instrumental in determining the solution-state conformation of the molecule and the electronic environment of the pyridine ring.

Vibrational Spectroscopy (FT-IR, Raman) for Molecular Vibrations and Bonding

Specific FT-IR and Raman spectroscopic data with detailed band assignments for this compound could not be sourced. A vibrational analysis would typically identify characteristic stretching and bending modes for the O-H, C=O (carboxylate), C-O, and pyridine ring vibrations, offering insight into the molecular bonding and intermolecular interactions.

Chemical Reactivity and Reaction Mechanisms

Acid-Base Equilibria and Protonation States of the Pyridyl and Hydroxyl/Carboxylate Groups

The protonation state of Sodium 2-hydroxy-2-(pyridin-4-yl)acetate in aqueous solution is dependent on the pH and the respective pKa values of its ionizable groups. The molecule possesses three key sites for protonation/deprotonation: the pyridine (B92270) nitrogen, the carboxylate group, and the hydroxyl group.

The basicity of the pyridine nitrogen is a well-established characteristic. The lone pair of electrons on the nitrogen atom is not involved in the aromatic π-system and is thus available for protonation. The pKa of the conjugate acid of pyridine (the pyridinium (B92312) ion) is approximately 5.2. acs.orgreddit.com For substituted pyridines, the pKa value is influenced by the electronic effects of the substituent. In the case of 4-pyridylacetic acid hydrochloride, a closely related compound, a predicted pKa value is around 3.04. acs.org

The carboxylic acid group is inherently acidic. For 4-pyridylacetic acid hydrochloride, the pKa of the carboxylic acid is expected to be in the typical range for carboxylic acids. sigmaaldrich.comnih.govwayne.edu Alpha-hydroxy carboxylic acids are generally stronger acids than their non-hydroxylated counterparts due to the electron-withdrawing inductive effect of the hydroxyl group. wikipedia.org For instance, the pKa of glycolic acid is 3.83, while that of mandelic acid is 3.41. wikipedia.org

The hydroxyl group is the least acidic of the three functional groups, with a much higher pKa, typically in the range of 14-18 for the hydroxyl group of α-hydroxycarboxylic acids. wikipedia.org

Based on these values, the protonation states of the molecule at different pH ranges can be predicted:

In strongly acidic solutions (pH < ~2): The pyridine nitrogen will be protonated (pyridinium), the carboxylic acid will be protonated, and the hydroxyl group will be protonated. The molecule will exist as a cation.

In moderately acidic solutions (pH ~2-5): The carboxylic acid will deprotonate to form the carboxylate, while the pyridine nitrogen remains protonated. The molecule will exist as a zwitterion.

In weakly acidic to neutral solutions (pH ~5-9): The pyridinium ion will deprotonate to the neutral pyridine. The molecule will exist as the sodium salt of the 2-hydroxy-2-(pyridin-4-yl)acetate anion.

In strongly basic solutions (pH > ~14): The hydroxyl group may begin to deprotonate, forming a dianion.

The precise pKa values for this compound would require experimental determination but can be reasonably estimated from these related structures.

Table 1: Estimated pKa Values and Protonation States

| Functional Group | Estimated pKa | Predominant State at pH 1 | Predominant State at pH 4 | Predominant State at pH 7 | Predominant State at pH 14 |

|---|---|---|---|---|---|

| Pyridinium (N-H) | ~3-5 | Protonated | Protonated | Neutral | Neutral |

| Carboxylic Acid (COOH) | ~2-4 | Protonated | Deprotonated | Deprotonated | Deprotonated |

Oxidation and Reduction Pathways of this compound

The presence of the pyridine ring and the α-hydroxy acid moiety makes this compound susceptible to both oxidation and reduction reactions.

Oxidation:

The α-hydroxy acid group is a primary target for oxidation. Mild oxidizing agents can convert the secondary alcohol to a ketone, yielding sodium 2-oxo-2-(pyridin-4-yl)acetate. Stronger oxidizing agents, such as potassium permanganate (B83412) or Jones reagent, can lead to cleavage of the carbon-carbon bond adjacent to the carbonyl group, potentially resulting in the formation of isonicotinic acid (pyridine-4-carboxylic acid). asianpubs.orgjptcp.com The oxidation of α-hydroxy acids by reagents like pyridinium fluorochromate has been studied, and the reaction is often acid-catalyzed. wikipedia.org

The pyridine ring itself is generally resistant to oxidation due to its electron-deficient nature. However, under harsh conditions, oxidation can occur, potentially leading to the formation of pyridine N-oxide.

Reduction:

The pyridine ring can be reduced, although this typically requires more forcing conditions than the reduction of a simple alkene. Catalytic hydrogenation can reduce the pyridine ring to a piperidine (B6355638) ring. A common method for the reduction of pyridinium salts is the use of sodium borohydride (B1222165) (NaBH₄). reddit.comreddit.comlibretexts.orgunict.itacs.orgnih.gov Since the pyridine nitrogen can be protonated or alkylated to form a pyridinium salt, this provides a pathway for reduction. The reduction of N-sulfonylpyridinium salts with NaBH₄ can yield N-sulfonyl-1,4-dihydropyridines and N-sulfonyl-1,2-dihydropyridines. reddit.com

The carboxylate group is generally resistant to reduction by mild reducing agents like sodium borohydride. acs.org Stronger reducing agents, such as lithium aluminum hydride (LiAlH₄), would be required to reduce the carboxylate to the corresponding primary alcohol, 2-(pyridin-4-yl)ethane-1,2-diol. However, LiAlH₄ would also likely reduce the pyridine ring.

Table 2: Potential Oxidation and Reduction Products

| Reagent | Functional Group Targeted | Potential Product(s) |

|---|---|---|

| Mild Oxidant (e.g., PCC) | α-hydroxy group | Sodium 2-oxo-2-(pyridin-4-yl)acetate |

| Strong Oxidant (e.g., KMnO₄) | α-hydroxy acid | Isonicotinic acid |

| NaBH₄ (on pyridinium form) | Pyridine ring | Dihydropyridine derivative |

| Catalytic Hydrogenation | Pyridine ring | Sodium 2-hydroxy-2-(piperidin-4-yl)acetate |

Nucleophilic and Electrophilic Reactivity Studies

The reactivity of this compound as a nucleophile or an electrophile is highly dependent on the reaction conditions and the nature of the reacting partner.

Nucleophilic Reactivity:

The lone pair of electrons on the pyridine nitrogen atom gives the molecule nucleophilic character, allowing it to react with electrophiles such as alkyl halides to form N-alkylpyridinium salts. The carboxylate anion is also a potent nucleophile and can participate in nucleophilic substitution reactions. The hydroxyl group, while a weaker nucleophile than the carboxylate, can also react with strong electrophiles.

Nucleophilic attack on the pyridine ring itself is generally difficult due to the ring's electron-deficient nature. However, the formation of a pyridinium salt by protonation or alkylation of the nitrogen atom significantly activates the ring towards nucleophilic attack, particularly at the 2- and 6-positions. researchgate.netrsc.orgstackexchange.com Hard nucleophiles, such as organometallic reagents and hydrides, can add to the 2-position of pyridine. chemtube3d.com The addition of nucleophiles to 4-substituted pyridinium salts has been shown to be a viable route to substituted dihydropyridones. researchgate.net

Electrophilic Reactivity:

The pyridine ring is generally unreactive towards electrophilic aromatic substitution due to the electron-withdrawing effect of the nitrogen atom, which deactivates the ring. youtube.comchemtube3d.comnih.gov When such reactions do occur, they typically require harsh conditions and substitution occurs primarily at the 3- and 5-positions. researchgate.netresearchgate.net The presence of the electron-withdrawing α-hydroxy-carboxylate substituent at the 4-position would further deactivate the ring towards electrophilic attack.

The carboxylate group can act as an electrophilic center after conversion to a more reactive derivative, such as an acyl chloride or an ester. This would allow for reaction with various nucleophiles.

Table 3: Summary of Nucleophilic and Electrophilic Reactivity

| Site of Reactivity | Type of Reactivity | Reacting Partner | Potential Product |

|---|---|---|---|

| Pyridine Nitrogen | Nucleophilic | Alkyl halide | N-alkylpyridinium salt |

| Carboxylate Oxygen | Nucleophilic | Alkyl halide | Ester |

| Hydroxyl Oxygen | Nucleophilic | Strong electrophile | Ether |

| Pyridinium Ring (C2/C6) | Electrophilic | Nucleophile | Dihydropyridine derivative |

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Monitoring

The study of reaction mechanisms for compounds like this compound relies heavily on kinetic and spectroscopic techniques.

Kinetic Studies:

Kinetic analysis provides valuable information about the rate of a reaction and its dependence on the concentration of reactants, catalysts, and temperature. For instance, the kinetics of esterification of carboxylic acids are well-studied and often follow second-order kinetics. reddit.comresearchgate.netsielc.com By monitoring the disappearance of reactants or the appearance of products over time, a rate law can be determined, which provides insights into the molecularity of the rate-determining step. Substituent effects on the kinetics of reactions involving pyridine derivatives have been correlated using Hammett and Brønsted equations. acs.org

Spectroscopic Monitoring:

Spectroscopic methods are indispensable for monitoring the progress of reactions and identifying intermediates and products.

UV-Vis Spectroscopy: Pyridine and its derivatives exhibit characteristic UV-Vis absorption spectra. researchgate.netrsc.org Changes in the electronic structure of the pyridine ring, such as protonation, N-alkylation, or substitution, lead to shifts in the absorption maxima. This allows for the real-time monitoring of reactions involving the pyridine moiety. niscpr.res.indocumentsdelivered.combohrium.com

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation of reactants, products, and stable intermediates. Changes in chemical shifts and coupling constants can provide detailed information about the transformation of the molecule during a reaction. For example, the protonation state of the pyridine ring and the carboxylate group can be readily determined by NMR.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of specific functional groups. The stretching frequencies of the C=O (carboxylate), O-H (hydroxyl), and C=N (pyridine) bonds are all sensitive to their chemical environment and can be used to follow the course of a reaction.

By combining kinetic data with spectroscopic observations, a detailed picture of the reaction mechanism, including the identification of intermediates and the nature of the transition state, can be constructed.

Investigation of Rearrangement Reactions and Tautomerism

The structure of this compound presents the possibility of both rearrangement reactions and tautomerism.

Rearrangement Reactions:

The α-hydroxy acid moiety could potentially undergo rearrangement reactions under certain conditions. The α-ketol rearrangement involves the 1,2-migration of an alkyl or aryl group in an α-hydroxy ketone. rsc.orgresearchgate.net While the starting material is an α-hydroxy acid and not a ketone, under specific enzymatic or chemical conditions that might involve an oxidized intermediate, a related rearrangement could be envisioned. However, this is not a common reaction pathway for α-hydroxy acids under typical laboratory conditions.

Tautomerism:

A significant aspect of the chemistry of 4-substituted pyridines containing a hydroxyl group is the potential for pyridone-hydroxypyridine tautomerism. chemtube3d.comresearchgate.net In the case of the parent compound, 4-hydroxypyridine (B47283) exists in equilibrium with its tautomer, 4-pyridone. wikipedia.orgyoutube.com

For this compound, the pyridyl ring itself does not have a hydroxyl substituent, so the classic hydroxypyridine-pyridone tautomerism is not directly applicable. However, it is important to consider the possibility of keto-enol tautomerism involving the α-hydroxy-carboxylate portion of the molecule, although this is generally less favorable for carboxylic acids compared to ketones.

Computational studies on the tautomerism of 2- and 4-pyridones have shown that the position of the equilibrium is influenced by factors such as the solvent and the presence of substituents. chemtube3d.comresearchgate.net In polar solvents, the pyridone form is generally favored due to better solvation of the more polar structure. youtube.com

Table 4: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4-pyridylacetic acid hydrochloride |

| Glycolic acid |

| Mandelic acid |

| Sodium 2-oxo-2-(pyridin-4-yl)acetate |

| Isonicotinic acid |

| Pyridine-4-carboxylic acid |

| Pyridine N-oxide |

| Piperidine |

| N-sulfonyl-1,4-dihydropyridine |

| N-sulfonyl-1,2-dihydropyridine |

| 2-(pyridin-4-yl)ethane-1,2-diol |

| N-alkylpyridinium salt |

| 4-hydroxypyridine |

No Specific Research Found on the Coordination Chemistry of this compound

Following a comprehensive search of publicly available scientific literature, it has been determined that there is a lack of specific research data on the coordination chemistry and metal complexation of the compound this compound. The searches covered its ligating behavior, the synthesis of discrete metal complexes, its use in Metal-Organic Frameworks (MOFs), and the catalytic applications of its potential metal complexes.

While extensive research exists on the coordination chemistry of analogous compounds, such as other pyridine-carboxylate ligands, hydroxypyridinones, and mandelates, no specific studies were identified for the 2-hydroxy-2-(pyridin-4-yl)acetate anion as a ligand. For instance, a study on a zinc coordination polymer demonstrated that the structurally similar mandelate (B1228975) [hydroxy(phenyl)acetate] anion chelates the metal center through its hydroxyl and carboxylate oxygen atoms. nih.gov However, no such details are available for the pyridyl-containing analogue requested.

The commercial availability of this compound is noted, but this does not extend to published data regarding its use as a ligand in the contexts outlined in the query. sigmaaldrich.com

Consequently, it is not possible to provide a thorough, informative, and scientifically accurate article that strictly adheres to the requested outline focusing solely on this compound. Generating content on this specific topic would require speculation based on related compounds, which would not meet the required standards of scientific accuracy for the specified subject.

Coordination Chemistry and Metal Complexation

Catalytic Applications of Metal Complexes Derived from Sodium 2-hydroxy-2-(pyridin-4-yl)acetate

Heterogeneous Catalysis and Supported Catalysts

There is no specific information in the reviewed literature regarding the use of this compound in heterogeneous catalysis. This includes a lack of data on:

Methods for immobilizing this compound or its metal complexes onto solid supports.

The types of support materials used (e.g., silica, alumina, polymers).

Characterization of any such supported catalysts.

Specific catalytic reactions where these materials have been tested.

Data on catalytic performance, such as conversion, selectivity, and catalyst reusability.

Due to the absence of these fundamental research findings, the requested article, with its detailed subsections on heterogeneous catalysis and supported catalysts, cannot be constructed.

Supramolecular Chemistry and Crystal Engineering

Hydrogen Bonding Networks in Solid-State Structures

For a molecule with hydroxyl (-OH), carboxylate (-COO⁻), and a pyridine (B92270) ring, hydrogen bonding would be a dominant force in its crystal lattice.

Potential Hydrogen Bonds: The hydroxyl group is an excellent hydrogen bond donor, while the carboxylate group's oxygen atoms are strong hydrogen bond acceptors. The nitrogen atom in the pyridine ring also acts as a hydrogen bond acceptor.

Supramolecular Synthons: In related structures, common hydrogen-bonding patterns, or "synthons," are observed. For instance, the carboxylic acid-pyridine heterosynthon is a well-studied interaction. mdpi.comresearchgate.netmdpi.com In the case of the sodium salt, interactions would likely involve the hydroxyl group donating a hydrogen to the carboxylate oxygen of a neighboring molecule, or to the pyridine nitrogen, creating extensive chains or sheets. Water molecules, if present in the crystal structure (forming a hydrate), would also play a crucial role in bridging different parts of the molecule through hydrogen bonds. rsc.org

π-π Stacking Interactions Involving the Pyridine Ring

Aromatic rings, such as the pyridine ring in Sodium 2-hydroxy-2-(pyridin-4-yl)acetate, can interact through π-π stacking. researchgate.net

Nature of Interaction: This non-covalent interaction results from the electrostatic attraction between the electron-rich π-clouds of adjacent aromatic rings. The geometry of this stacking can vary, being parallel-displaced or T-shaped (edge-to-face).

Co-crystallization and Salt Formation with Other Organic Molecules

Co-crystallization is a technique used to modify the physicochemical properties of a solid without altering its chemical identity.

Co-crystal vs. Salt: A co-crystal is a multi-component crystal where the components are held together by non-ionic interactions, like hydrogen bonds. A salt, like the subject compound, involves proton transfer and ionic bonding. The distinction can sometimes be a continuum. rsc.org

Potential for this compound: The parent acid, 2-hydroxy-2-(pyridin-4-yl)acetic acid, would be a prime candidate for forming co-crystals or salts with other pharmaceutically acceptable compounds (co-formers). mdpi.commdpi.com The choice of co-former and crystallization conditions can lead to the formation of different supramolecular assemblies with varied properties.

Polymorphism and Pseudopolymorphism Studies

Polymorphism: This is the ability of a solid material to exist in more than one crystal structure. Different polymorphs of a compound can have different physical properties. Multicomponent crystals, such as salts and co-crystals, are also known to exhibit polymorphism. researchgate.netrsc.org

Pseudopolymorphism: This term relates to solvates and hydrates, where solvent molecules (like water) are incorporated into the crystal lattice. These different forms are called pseudopolymorphs. Given the hydrogen-bonding capabilities of this compound, it would be a strong candidate for forming hydrates. rsc.org

Without experimental data from techniques like single-crystal X-ray diffraction for this compound, the specific details for each of these sections remain speculative.

In-Depth Computational and Theoretical Chemistry Studies of this compound Currently Unavailable in Publicly Accessible Literature

A thorough and exhaustive search for dedicated computational and theoretical chemistry studies on the chemical compound this compound has revealed a significant gap in the publicly available scientific literature. Despite extensive queries targeting specific advanced computational methodologies, no peer-reviewed articles, dissertations, or comprehensive datasets detailing the molecular geometry, electronic structure, or reaction pathways for this particular compound could be located.

The requested analysis, which was to be structured around a detailed outline including Density Functional Theory (DFT) calculations, Frontier Molecular Orbital (HOMO/LUMO) analysis, Molecular Electrostatic Potential (MEP) mapping, and Non-Covalent Interaction (NCI) analysis, presupposes the existence of such fundamental research. However, the scientific community has yet to publish studies focusing on these specific computational aspects of this compound or its corresponding acid, 2-hydroxy-2-(pyridin-4-yl)acetic acid.

Consequently, it is not possible to provide a scientifically accurate and verifiable article that adheres to the user's specified outline and content inclusions, such as data tables and detailed research findings. The generation of such an article would require speculative data, which would contravene the principles of scientific accuracy.

While general principles of computational chemistry and theoretical studies on related pyridine derivatives are well-documented, applying these findings to this compound without specific research would be inappropriate and scientifically unsound. The intricate details of molecular geometry optimization, electronic charge distribution, and reaction energetics are unique to each compound and cannot be accurately extrapolated from analogous structures.

Therefore, until dedicated research on the computational and theoretical chemistry of this compound is conducted and published, a detailed article on this subject as requested cannot be generated.

Computational and Theoretical Chemistry Studies

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For "Sodium 2-hydroxy-2-(pyridin-4-yl)acetate," MD simulations can provide detailed information about its conformational preferences and the influence of the surrounding solvent environment.

In a typical MD simulation of this compound, a force field (a set of parameters describing the potential energy of the system) is chosen to model the interatomic interactions. The system, comprising the solute ("2-hydroxy-2-(pyridin-4-yl)acetate" anion and sodium cation) and a solvent (typically water), is placed in a simulation box. The simulation then numerically solves Newton's equations of motion for the system, yielding a trajectory that describes how the positions and velocities of the atoms evolve over time.

Conformational Analysis: The flexible nature of the 2-hydroxy-2-(pyridin-4-yl)acetate anion, particularly around the rotatable bonds of the acetate (B1210297) group, allows it to adopt various conformations. MD simulations can explore the potential energy surface of the molecule to identify low-energy, stable conformations. Analysis of the dihedral angles between the pyridine (B92270) ring and the carboxylate group, as well as the orientation of the hydroxyl group, can reveal the most probable shapes the molecule adopts in solution.

Solvent Effects: The interactions between "this compound" and solvent molecules, particularly water, are crucial for its behavior in aqueous environments. MD simulations can elucidate the structure of the solvation shells around the polar functional groups of the molecule. For instance, the negatively charged carboxylate group and the polar hydroxyl group will form strong hydrogen bonds with water molecules. The nitrogen atom of the pyridine ring can also act as a hydrogen bond acceptor. The sodium cation will be surrounded by a hydration shell of water molecules. By analyzing the radial distribution functions, the average distances and coordination numbers of solvent molecules around specific atoms of the solute can be determined.

A hypothetical output from a molecular dynamics simulation could provide data on the average number of water molecules within the first solvation shell of key functional groups of the 2-hydroxy-2-(pyridin-4-yl)acetate anion.

| Functional Group | Average Number of Water Molecules in First Solvation Shell |

| Carboxylate (-COO⁻) | 5 - 7 |

| Hydroxyl (-OH) | 3 - 4 |

| Pyridinyl Nitrogen | 1 - 2 |

This interactive table presents hypothetical data based on typical solvation numbers for these functional groups in aqueous solution as would be determined by molecular dynamics simulations.

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Computational methods, particularly those based on Density Functional Theory (DFT), are widely used to predict various spectroscopic parameters. These predictions are invaluable for interpreting experimental spectra and can aid in the structural elucidation of molecules like "this compound".

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C nuclear magnetic resonance (NMR) chemical shifts. The geometry of the molecule is first optimized using a chosen level of theory and basis set. Then, the magnetic shielding tensors for each nucleus are calculated. By referencing these values to a standard, such as tetramethylsilane (B1202638) (TMS), the chemical shifts can be predicted. These predicted shifts can then be compared with experimental data to confirm the molecular structure.

Below is a table of hypothetical predicted ¹H and ¹³C NMR chemical shifts for the 2-hydroxy-2-(pyridin-4-yl)acetate anion, calculated using a DFT method.

Hypothetical Predicted NMR Chemical Shifts (ppm)

| Atom | Predicted ¹H Chemical Shift | Predicted ¹³C Chemical Shift |

|---|---|---|

| Pyridine C2, C6 | 8.5 - 8.7 | 150 - 152 |

| Pyridine C3, C5 | 7.3 - 7.5 | 121 - 123 |

| Pyridine C4 | - | 148 - 150 |

| CH-OH | 5.0 - 5.2 | 75 - 78 |

This interactive table contains plausible NMR chemical shift values for the specified compound based on computational predictions for similar pyridine derivatives.

IR Spectroscopy: The vibrational frequencies of a molecule, which correspond to the peaks in an infrared (IR) spectrum, can also be calculated computationally. After geometry optimization, a frequency calculation is performed. This provides the harmonic vibrational frequencies and their corresponding IR intensities. These calculated frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other systematic errors in the calculations. The predicted IR spectrum can help in assigning the vibrational modes observed in an experimental spectrum.

A table of representative predicted vibrational frequencies for key functional groups is presented below.

Hypothetical Predicted IR Frequencies (cm⁻¹)

| Vibrational Mode | Predicted Frequency Range |

|---|---|

| O-H stretch (hydroxyl) | 3300 - 3500 |

| C-H stretch (pyridine) | 3000 - 3100 |

| C=O stretch (carboxylate) | 1580 - 1620 (asymmetric) |

| C=C, C=N stretch (pyridine ring) | 1400 - 1600 |

This interactive table showcases typical calculated IR frequencies for the functional groups present in the molecule.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a common method for predicting the electronic absorption spectra (UV-Vis) of molecules. This calculation provides information about the electronic transitions between molecular orbitals, including their excitation energies and oscillator strengths. The predicted wavelength of maximum absorption (λ_max) can be compared with experimental UV-Vis spectra to understand the electronic structure of the molecule. For "this compound," the transitions are likely to involve π → π* and n → π* transitions associated with the pyridine ring and the carboxylate group.

| Predicted Transition | Wavelength (λ_max) Range (nm) |

| π → π | 250 - 270 |

| n → π | 290 - 320 |

This interactive table provides a hypothetical range for the predicted UV-Vis absorption maxima based on calculations for 4-substituted pyridine compounds.

Environmental Transformation and Degradation Pathways

Hydrolytic Stability and Degradation Kinetics in Aquatic Environments

No studies have been published detailing the hydrolytic stability of Sodium 2-hydroxy-2-(pyridin-4-yl)acetate. To assess its persistence in aquatic environments, research would be needed to determine its rate of hydrolysis at various pH levels (typically acidic, neutral, and alkaline) representative of natural water bodies. Such studies would involve incubating the compound in buffered aqueous solutions and monitoring its concentration over time. The results would be crucial for predicting its stability in rivers, lakes, and groundwater.

Photolytic Degradation Pathways under Simulated Sunlight

The potential for this compound to be broken down by sunlight is unknown. Photolytic degradation studies are essential to understand its fate in sunlit surface waters. This research would involve exposing aqueous solutions of the compound to light sources that simulate the solar spectrum. Key parameters to be determined would include the photolysis quantum yield and the half-life of the compound under specific light intensities. Identifying the initial products of this light-induced degradation would also be a critical component of this research.

Biotic Degradation Mechanisms in Model Environmental Systems

The susceptibility of this compound to microbial degradation has not been investigated. Standardized tests using model environmental systems, such as activated sludge from wastewater treatment plants or soil microcosms, are necessary to determine if microorganisms can break down this compound. Such studies would elucidate whether biodegradation is a significant removal pathway in the environment and would aim to identify the specific microorganisms or enzymatic processes involved.

Identification of Primary Transformation Products

As there is no information on the degradation of this compound, its transformation products remain unidentified. Research into its hydrolytic, photolytic, and biotic degradation would need to focus on isolating and identifying the primary chemical species formed. This would likely involve advanced analytical techniques, such as mass spectrometry and nuclear magnetic resonance spectroscopy, to elucidate the structures of any resulting compounds. This information is fundamental to a complete environmental risk assessment.

Q & A

Basic: What are the optimal synthetic routes for Sodium 2-hydroxy-2-(pyridin-4-yl)acetate, and how can reaction conditions be optimized to improve yield and purity?

The synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting pyridin-4-yl derivatives with halogenated acetates under basic conditions (e.g., NaOH) can yield the target compound. Key optimization parameters include:

- Temperature : Elevated temperatures (60–80°C) enhance reaction rates but may require reflux conditions to avoid side reactions.

- Solvent selection : Polar aprotic solvents (e.g., DMF, ethanol) improve solubility of intermediates.

- Catalysts : Phase-transfer catalysts or mild bases (e.g., K₂CO₃) can improve regioselectivity.

Post-synthesis, recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) ensures purity. Monitor progress via TLC or HPLC .

Advanced: How can researchers employ X-ray crystallography and computational methods to resolve structural ambiguities in this compound derivatives?

For crystallographic analysis:

- Use SHELX programs (e.g., SHELXL) for refinement, leveraging high-resolution single-crystal data to resolve hydrogen bonding networks and confirm stereochemistry .

- Pair with DFT calculations (e.g., Gaussian or ORCA) to predict molecular electrostatic potentials and validate experimental bond angles/distances.

Discrepancies between experimental and theoretical data may arise from crystal packing effects, requiring iterative refinement and Hirshfeld surface analysis to reconcile differences .

Basic: What spectroscopic techniques are most effective for characterizing the purity and structural integrity of this compound?

- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., pyridine ring protons at δ 8.5–8.7 ppm; acetate methylene at δ 4.1–4.3 ppm).

- FT-IR : Identify functional groups (e.g., C=O stretch ~1700 cm⁻¹, O-H stretch ~3400 cm⁻¹).

- Mass Spectrometry (ESI-MS) : Verify molecular ion peaks ([M+Na]⁺ or [M-H]⁻) and fragmentation patterns.

- Elemental Analysis : Validate stoichiometry (C, H, N content within ±0.3% of theoretical values).

Combine with HPLC (C18 column, UV detection at 254 nm) to assess purity (>95%) .

Advanced: What strategies can address discrepancies between theoretical predictions and experimental data in the reactivity of this compound?

- Mechanistic Probes : Use isotopic labeling (e.g., ¹⁸O in acetate) to track reaction pathways.

- Kinetic Studies : Compare rate constants under varied conditions (pH, solvent polarity) to identify rate-limiting steps.

- Computational Modeling : Perform MD simulations (e.g., AMBER) to explore solvent effects or transition states.

For unexpected byproducts, employ LC-MS/MS to identify intermediates and revise proposed mechanisms .

Basic: How does the pyridin-4-yl substituent influence the compound's coordination chemistry with transition metals?

The pyridin-4-yl group acts as a bidentate ligand , coordinating via the nitrogen atom and hydroxyl oxygen. For example:

- With Cu(II), it forms octahedral complexes (λmax ~600 nm, d-d transitions).

- Fe(III) coordination enhances solubility in aqueous media, relevant for catalytic or biomedical applications.

Characterize complexes via UV-Vis, cyclic voltammetry, and XANES to confirm geometry and oxidation states .

Advanced: What in silico approaches are recommended for predicting the biological targets of this compound derivatives?

- Molecular Docking (AutoDock Vina) : Screen against protein databases (PDB) to identify binding affinities for enzymes like kinases or dehydrogenases.

- Pharmacophore Modeling (MOE) : Map electrostatic/hydrophobic features to prioritize targets (e.g., antimicrobial enzymes).

- QSAR Models : Train on datasets of pyridine derivatives to predict IC₅₀ values for cytotoxicity or enzyme inhibition. Validate with in vitro assays (e.g., MIC testing for antimicrobial activity) .

Basic: What are the key considerations in designing stability studies for this compound under various pH and temperature conditions?

- pH Stability : Use buffer solutions (pH 2–12) to assess hydrolysis. Monitor degradation via HPLC; acidic conditions may cleave the acetate group.

- Thermal Stability : Conduct TGA/DSC to determine decomposition temperatures (>150°C typical).

- Light Sensitivity : Store in amber vials if UV-Vis shows photodegradation (λ >300 nm).

Document shelf life using ICH guidelines (25°C/60% RH for accelerated testing) .

Advanced: How can structure-activity relationship (SAR) studies elucidate the pharmacophore elements of this compound in antimicrobial applications?

- Modify Substituents : Compare analogs with pyridin-2-yl or methylpyridin-4-yl groups to assess steric/electronic effects on MIC values.

- Fragment Replacement : Replace the hydroxyl group with amino or thiol moieties to test hydrogen bonding requirements.

- 3D-QSAR (CoMFA/CoMSIA) : Corrogate spatial/electronic descriptors with activity data to identify critical regions (e.g., pyridine ring hydrophobicity enhances membrane penetration). Validate with mutant strain assays to confirm target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.